molecular formula C13H10BrNO2 B14515348 3-Bromo-4-hydroxy-N-phenylbenzamide CAS No. 62639-26-3

3-Bromo-4-hydroxy-N-phenylbenzamide

Cat. No.: B14515348
CAS No.: 62639-26-3
M. Wt: 292.13 g/mol
InChI Key: YTVJRJJEBVTYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxy-N-phenylbenzamide is a high-purity chemical compound supplied for research and development purposes. This benzamide derivative features a hydroxy group and a bromine atom on the phenyl ring, a structure of significant interest in medicinal chemistry. While analytical data for this specific compound is limited, structurally similar N-phenylbenzamide scaffolds are widely investigated for their biological activity. Related compounds have been explored as key intermediates in the synthesis of pharmaceuticals, such as Fatty-acid Amide Hydrolase (FAAH) inhibitors which are studied for their potential role in pain management . Furthermore, N-phenylbenzamide analogs have demonstrated considerable antiviral activity against targets like HCV and EV71 in research settings, underscoring the therapeutic potential of this chemical class . The benzamide core is also a recognized pharmacophore in drug discovery, with studies showing related structures acting as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes research and exhibiting crystalline properties useful for material science studies . Researchers value this compound for developing novel therapeutic agents and biochemical tools. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62639-26-3

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

3-bromo-4-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H10BrNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)

InChI Key

YTVJRJJEBVTYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Methyl 4-Hydroxybenzoate

Procedure (adapted from CN103467296A):

  • Reagents : Methyl 4-hydroxybenzoate, bromine (Br₂), glacial acetic acid (catalyst), dichloromethane (solvent).
  • Conditions :
    • Temperature: −10°C to 50°C (optimal: 0–5°C during Br₂ addition).
    • Molar ratio: 1:1.1 (methyl 4-hydroxybenzoate : Br₂).
  • Outcome :
    • Yield: 72–78% for methyl 3-bromo-4-hydroxybenzoate.
    • Purity: >98% after recrystallization with toluene.

Hydrolysis to 3-Bromo-4-hydroxybenzoic Acid

  • Reagents : Aqueous NaOH (2 N), ethanol.
  • Conditions : Reflux for 4–6 h, followed by acidification with HCl.
  • Yield : ~90%.

Amide Formation with Aniline

Procedure (adapted from RSC Supplementary Data):

  • Coupling agents : HATU, DIPEA in anhydrous DMF.
  • Conditions :
    • Molar ratio: 1:1.2 (acid : aniline).
    • Temperature: Room temperature, 3–12 h.
  • Outcome :
    • Yield: 75–83%.
    • Purity: Confirmed via HPLC (98.7%) and $$ ^1H $$-NMR.

Method 2: Direct Bromination of 4-Hydroxy-N-phenylbenzamide

Synthesis of 4-Hydroxy-N-phenylbenzamide

  • Starting material : 4-Hydroxybenzoic acid.
  • Coupling method : Microwave-assisted reaction with aniline (EvitaChem).
    • Conditions : 150 W, 100°C, 15 min.
    • Yield : 92%.

Regioselective Bromination

Challenges :

  • Hydroxy group (ortho/para-directing) competes with amide (meta-directing).
  • Bromine (Br₂) in dichloromethane with FeCl₃ catalyst.
    Optimized conditions :
  • Temperature: 20–30°C, 2–4 h.
  • Yield : 68% (3-bromo isomer).

Method 3: One-Pot Microwave-Assisted Synthesis

Reaction Design

Procedure (adapted from EvitaChem):

  • Reagents : 3-Bromo-4-hydroxybenzoic acid, aniline, POCl₃ (phosphoryl chloride).
  • Conditions :
    • Microwave irradiation (300 W, 120°C, 10 min).
    • Solvent-free conditions.
  • Outcome :
    • Yield: 89%.
    • Advantages: Reduced reaction time (10 min vs. 24 h conventional).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Steps 3 2 1
Overall Yield 58–65% 45–50% 89%
Key Advantage Scalability Simplicity Efficiency
Purity (HPLC) >98% 95–97% >99%
Cost Moderate Low High

Critical Reaction Optimization Insights

Bromination Selectivity

  • Directing groups : Hydroxy (ortho/para) and amide (meta) synergize to favor 3-bromo substitution.
  • Catalyst role : FeCl₃ enhances electrophilic aromatic substitution (EAS) kinetics.

Amide Coupling Efficiency

  • Coupling agents : HATU outperforms EDCI/DMAP in minimizing racemization.
  • Microwave irradiation : Reduces side products (e.g., di-brominated derivatives).

Scalability and Industrial Relevance

  • Method 1 is preferred for large-scale production (patent CN103467296A).
  • Method 3 suits high-purity applications but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.

    Oxidation: Formation of 3-bromo-4-oxo-N-phenylbenzamide.

    Reduction: Formation of 3-bromo-4-hydroxy-N-phenylbenzylamine.

Scientific Research Applications

3-Bromo-4-hydroxy-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and hydroxyl groups can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogen and Hydroxy/Methoxy Substitutions
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Bromo-4-hydroxy-N-phenylbenzamide Br (3), OH (4), N-Ph C₁₃H₁₀BrNO₂ 300.13 (calc.) Presumed hydrogen-bonding capability Inferred
4-Bromo-N-(2-nitrophenyl)benzamide Br (4), NO₂ (2) C₁₃H₉BrN₂O₃ 337.13 Crystallographic stability; nitro group enhances electron-withdrawing effects
3-Chloro-4-hydroxy-N-(3-methylphenyl)benzamide Cl (3), OH (4), N-(3-Me-Ph) C₁₄H₁₂ClNO₂ 261.70 Reduced steric bulk vs. bromine; potential antimicrobial activity
3-Bromo-4-methoxy-N-[4-(morpholinylsulfonyl)phenyl]benzamide Br (3), OMe (4), N-(morpholine-sulfonyl-Ph) C₁₉H₂₀BrN₂O₅S 493.34 Methoxy improves lipophilicity; sulfonyl group aids in target binding

Key Findings :

  • Bromine vs.
  • Hydroxy vs. Methoxy : The hydroxy group (as in this compound) facilitates hydrogen bonding, whereas methoxy (e.g., ) improves metabolic stability and membrane permeability .
Amide Nitrogen Modifications
Compound Name Amide Substituent Molecular Weight Pharmacological Relevance References
3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide Piperidine-ethyl group 369.28 High sigma receptor affinity (Ki < 10 nM)
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide 3-CF₃-Ph 344.13 Enhanced electron-withdrawing effects; potential CNS activity
4-Bromo-N-butyl-3-methoxybenzamide Butyl group 300.19 Improved solubility; safety profile documented

Key Findings :

  • Piperidine-ethyl groups () enhance binding to sigma receptors due to their basicity and flexibility .
  • Trifluoromethyl groups () introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Bromo-4-hydroxy-N-phenylbenzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via amidation of 3-bromo-4-hydroxybenzoic acid with aniline derivatives. A representative approach involves coupling activated acid derivatives (e.g., acid chlorides) with substituted anilines under Schotten-Baumann conditions. For example, 2-bromo-4-(trifluoromethyl)benzoic acid derivatives have been converted to benzamides via reaction with methoxyamine hydrochloride in dichloromethane, using coupling agents like HATU . Characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm regiochemistry and purity.

Table 1: Example Synthesis Conditions

ReactantCoupling AgentSolventYield (%)Reference
3-Bromo-4-hydroxybenzoic acidHATUDCM91

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker D8 VENTURE). Structure refinement uses SHELXL , with validation via PLATON to check for disorders or missed symmetry. For example, a related brominated benzamide derivative (C24_{24}H12_{12}BrF2_2NO4_4) was solved in the monoclinic P21_1/n space group with R1_1 = 0.039 .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (400 MHz, CD3_3OD) identifies substituent patterns (e.g., aromatic protons at δ 7.69–8.09 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 312.2 for [M+H]+^+) .
  • Chromatography : HPLC purity checks (>95%) with C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromo and hydroxyl groups in benzamide derivatives?

  • Methodological Answer : Bromination is achieved using NBS (N-bromosuccinimide) in DMF under microwave irradiation (100°C, 30 min). Hydroxyl group introduction may require selective deprotection of methoxy groups with BBr3_3 in dichloromethane (-78°C to RT). Optimization involves DOE (Design of Experiments) to balance steric effects from substituents (e.g., trifluoromethyl groups) and reaction yields .

Table 2: Bromination Optimization Parameters

ReagentTemperature (°C)Time (min)Yield (%)Purity (%)
NBS100308598
Br2_280607295

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, aromatic proton splitting may arise from para-substituent effects .
  • Mass Spec Anomalies : High-resolution MS (HRMS) resolves isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br doublets). Computational tools (Gaussian 09) predict spectra for comparison .

Q. What methodologies analyze hydrogen bonding networks in the crystal structure of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). Tools like Mercury (CCDC) visualize interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., O–H···O vs. C–H···π) . For example, a related hydroxybenzamide exhibited a D(2)\text{D}(2) motif with O–H···O distances of 2.65 Å .

Table 3: Hydrogen Bond Metrics in a Related Structure

Donor–AcceptorDistance (Å)Angle (°)Symmetry OperationReference
O–H···O2.65165x, y, z
C–H···Br3.12145-x+1, -y, -z+1

Q. How do steric and electronic effects of substituents influence crystallization behavior?

  • Methodological Answer : Bulky groups (e.g., trifluoromethyl) reduce crystal symmetry, favoring monoclinic systems. Electronic effects from bromo substituents enhance halogen bonding, as seen in shortened Br···O contacts (3.12 Å vs. van der Waals radius 3.37 Å) . Screening crystallization solvents (e.g., DMSO/water vs. EtOH/hexane) adjusts nucleation rates.

Key Challenges and Data Contradictions

  • Synthetic Yields : Lower yields (e.g., 72% with Br2_2 vs. 85% with NBS) highlight reagent-specific efficiency .
  • Hydrogen Bond Variability : Substituent position (e.g., meta vs. para hydroxyl) alters graph set motifs, requiring case-by-case analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.